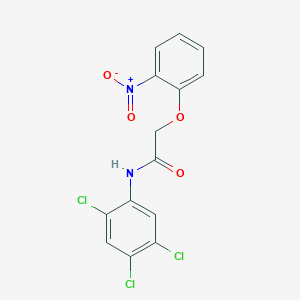
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Übersicht
Beschreibung
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as Nitrofen, is a herbicide that was first introduced in the 1960s. It has been widely used in agriculture to control weeds in crops such as cotton, soybeans, and peanuts. Nitrofen is a highly toxic chemical and has been linked to various health problems in humans and animals.
Wirkmechanismus
Nitrofen acts as a mitochondrial uncoupler, disrupting the electron transport chain and decreasing ATP production. This leads to an increase in reactive oxygen species (ROS) and oxidative stress. Nitrofen has also been shown to induce apoptosis in cells.
Biochemical and Physiological Effects:
Nitrofen has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. It has also been linked to developmental abnormalities in humans. Nitrofen exposure has been found to increase lipid peroxidation, decrease glutathione levels, and induce oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen is a highly toxic chemical, which makes it useful for studying the toxic effects of chemicals on living organisms. However, its toxicity also makes it difficult to work with in lab experiments. The use of Nitrofen in lab experiments requires strict safety protocols to ensure the safety of researchers.
Zukünftige Richtungen
Future research on Nitrofen should focus on understanding the mechanisms underlying its toxic effects on living organisms. This could involve studying the effects of Nitrofen on different cell types and tissues, as well as investigating the molecular pathways involved in its toxicity. Additionally, research could focus on developing safer alternatives to Nitrofen for use in agriculture.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been extensively studied in scientific research due to its toxic effects on humans and animals. It has been used as a model compound to study the toxicity of nitrophenols and their derivatives. Nitrofen has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. It has also been linked to developmental abnormalities in humans.
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-8-5-10(17)11(6-9(8)16)18-14(20)7-23-13-4-2-1-3-12(13)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIACYLTLFRKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B3545619.png)
![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3545625.png)
![4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3545626.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3545650.png)
![ethyl 5-acetyl-2-[(2,6-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3545659.png)
![N-(5-chloro-2-hydroxyphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3545667.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3545674.png)

![2-[(2-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3545696.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3545712.png)
